REACTION_SMILES
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[CH2:21]1[CH2:22][CH2:23][C:24]2=[N:29][CH2:28][CH2:27][CH2:26][N:25]2[CH2:30][CH2:31]1.[CH3:1][S:2]([O:3][CH:6]1[CH2:7][CH:8]=[C:9]([c:12]2[c:13]([N+:18](=[O:19])[O-:20])[cH:14][n:15][cH:16][cH:17]2)[CH2:10][CH2:11]1)(=[O:4])=[O:5].[CH3:37][CH2:38][O:39][C:40](=[O:41])[CH3:42].[O:32]1[CH2:33][CH2:34][CH2:35][CH2:36]1>>[CH:6]1=[CH:7][CH:8]=[C:9]([c:12]2[c:13]([N+:18](=[O:19])[O-:20])[cH:14][n:15][cH:16][cH:17]2)[CH2:10][CH2:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCC2=NCCCN2CC1
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Name
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CS(=O)(=O)OC1CC=C(c2ccncc2[N+](=O)[O-])CC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)OC1CC=C(c2ccncc2[N+](=O)[O-])CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1cnccc1C1=CC=CCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |